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Compound of Interest

Compound Name: (-)-12-Oxocalanolide B

Cat. No.: B15197025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of several calanolide
derivatives, a class of compounds showing promise as anti-HIV agents. The information
presented herein is intended to assist researchers in understanding the absorption, distribution,
metabolism, and excretion (ADME) properties of these potential drug candidates, thereby
guiding future drug development efforts.

Executive Summary

Calanolide A and its derivatives are non-nucleoside reverse transcriptase inhibitors (NNRTISs)
that have demonstrated potent activity against HIV-1.[1][2] Understanding their
pharmacokinetic profiles is crucial for optimizing dosage regimens and predicting their efficacy
and safety in clinical settings. This guide summarizes key pharmacokinetic parameters from
human and animal studies for (+)-calanolide A, (+)-dihydrocalanolide A, and the synthetic
derivative F18. While other derivatives such as calanolide B (costatolide) and calanolide C are
known for their anti-HIV activity, comprehensive pharmacokinetic data for these compounds are
not readily available in the public domain.

Data Presentation

The following tables summarize the key pharmacokinetic parameters for (+)-calanolide A, (+)-
dihydrocalanolide A, and F18.
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Table 1: Pharmacokinetic Parameters of (+)-Calanolide A in Humans (Single Dose)[1][2]

Dose (mg) Cmax (ng/mL) Tmax (h) AUC (ng-h/imL) t1/2 (h)
200 338 £ 54 44+05 4,289 + 634 N/A
400 557+ 78 52+0.7 8,111 + 1,254 N/A
600 884 + 145 43+05 13,348 + 2,145 N/A
800 1,188 = 207 24+0.3 20,446 + 3,678 ~20

Data are presented as mean * standard error of the mean (SEM). Cmax: Maximum plasma
concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time
curve; t1/2: Elimination half-life. N/A: Not available due to intrasubject variability.

Table 2: Pharmacokinetic Parameters of (+)-Calanolide A in Humans (Multiple Doses)

Mean
AUCO0-12 o
Dose Cmax (ng/mL) Tmax (h) Elimination

(ng-himL) 1112 (h)

Men: 15.5 + 2.0,
600 mg bid 757 £ 110 3.9+£0.6 5,584 + 841 Women: 35.2 £
4.8

Men: 15.5 + 2.0,
800 mg bid 943 + 158 4.1+0.8 7,811 + 1,358 Women: 35.2 +
4.8

Data are presented as mean = SEM. bid: twice daily. AUCO-12: Area under the curve from O to
12 hours.

Table 3: Comparative Pharmacokinetics of (+)-Calanolide A and (+)-Dihydrocalanolide A in Mice
(25 mg/kg, i.v.)[3]
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Clearance
Compound AUC (pg-himL)  t1/2p (h) t1/2y (h)

(L/h/kg)
(+)-Calanolide A 9.4 0.25 1.8 2.7
(+)-
Dihydrocalanolid 6.9 0.22 2.3 3.6
eA

t1/2[3: Distribution half-life; t1/2y: Elimination half-life.

Table 4: Oral Bioavailability of Calanolide Derivatives in Animal Models

Oral Bioavailability

Compound Species Dose

(%)
(+)-Calanolide A Mouse 25 mg/kg 13.2[3]
(+)-Dihydrocalanolide
A Mouse 25 mg/kg 46.8[3]
F18 Rat 50 mg/kg 32.7

Experimental Protocols
Human Pharmacokinetic Studies of (+)-Calanolide A

Study Design: The safety and pharmacokinetics of (+)-calanolide A were assessed in healthy,
HIV-negative volunteers in single- and multiple-dose studies.[1][2] In the single-dose study,
cohorts received 200, 400, 600, or 800 mg of (+)-calanolide A.[1][2] In the multiple-dose study,
participants received escalating doses, with the 600 mg and 800 mg cohorts being randomized
to receive the drug or a placebo twice daily.[4]

Blood Sampling: Blood samples for pharmacokinetic analysis were collected at predose and at
various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, and 96
hours).[4]
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Analytical Method: Plasma concentrations of (+)-calanolide A were determined using a
validated high-performance liquid chromatography (HPLC) method with fluorometric detection.
[3][4] The assay was linear over a range of 12.5 to 800 ng/mL.[3]

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using
noncompartmental analysis.[1][2] The maximum plasma concentration (Cmax) and the time to
reach Cmax (Tmax) were obtained by direct inspection of the plasma concentration-time data.
The area under the plasma concentration-time curve (AUC) was calculated using the
trapezoidal rule.[2]

Animal Pharmacokinetic Studies

Mice Study with (+)-Calanolide A and (+)-Dihydrocalanolide A: The intravenous
pharmacokinetics and oral bioavailability of (+)-calanolide A and (+)-dihydrocalanolide A were
compared in CD2F1 mice.[3] A validated HPLC assay was used to determine plasma
concentrations.[3]

Rat Study with F18: The pharmacokinetic characteristics of F18 and its major metabolites were
investigated in rats following a single oral administration of 50 mg/kg. Blood samples were
collected at various time points up to 24 hours post-dose. Blood concentrations were
determined by LC-MS/MS, and pharmacokinetic parameters were calculated using non-
compartmental analysis.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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